3-Isocianatotiofeno

Descripción general

Descripción

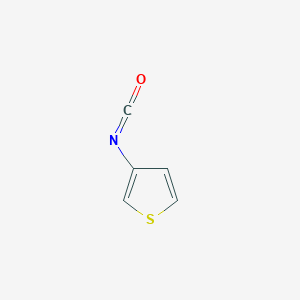

Isocyanatothiophene (3-IT) is an organic compound belonging to the isocyanate family. It is an aromatic heterocyclic compound, meaning it contains a ring of atoms of at least two different elements, in this case carbon and sulfur. 3-IT is an important intermediate in the synthesis of a variety of organic compounds, and has been studied for its potential applications in the fields of pharmacology, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Tiofeno

El 3-Isocianatotiofeno se puede utilizar en la síntesis de derivados de tiofeno . Los derivados de tiofeno son una clase importante de compuestos heterocíclicos que se aplican en diversos campos como la química medicinal, la farmacología, la agroquímica y la ciencia de los materiales .

Diodos Orgánicos Emisores de Luz (OLED)

Los derivados de tiofeno, que se pueden sintetizar utilizando this compound, son materiales clave en la fabricación de diodos orgánicos emisores de luz . Estos OLED tienen amplias aplicaciones en la tecnología de visualización.

Transistores de Efecto de Campo Orgánico (OFET)

Los derivados de tiofeno también se aplican en el desarrollo de transistores de efecto de campo orgánico . Los OFET son componentes esenciales en dispositivos electrónicos flexibles.

Fotovoltaica Orgánica

Los derivados de tiofeno desempeñan un papel importante en el avance de la fotovoltaica orgánica . La fotovoltaica orgánica ofrece una ruta prometedora hacia células solares económicas, ligeras y flexibles.

Actividad Anticancerígena

Algunos tiofenos polisustituidos sintetizados utilizando this compound han mostrado actividad anticancerígena contra líneas celulares de cáncer humano . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.

Propiedades Antibacterianas

Los derivados de tiofeno sintetizados a partir de this compound han mostrado actividad excelente a buena contra microorganismos gramnegativos y menor actividad contra bacterias grampositivas . Esto indica su posible uso en el desarrollo de nuevos agentes antibacterianos.

Mecanismo De Acción

Target of Action

Thiophene-based compounds are known to interact with enzymes such as cyclooxygenase (cox) and lipoxygenase (lox) . These enzymes play crucial roles in the inflammatory response, making them potential targets for anti-inflammatory drugs .

Mode of Action

Thiophene-based compounds are known to interact with cox and lox enzymes . These interactions can lead to the inhibition of these enzymes, potentially reducing the production of pro-inflammatory mediators and thus exerting an anti-inflammatory effect .

Biochemical Pathways

Given the potential interaction with cox and lox enzymes, it is plausible that 3-isocyanatothiophene could influence the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .

Result of Action

If 3-isocyanatothiophene does indeed inhibit cox and lox enzymes, it could potentially reduce the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the stability and efficacy of many compounds .

Análisis Bioquímico

Biochemical Properties

3-Isocyanatothiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can further participate in biochemical pathways. The interactions of 3-Isocyanatothiophene with biomolecules are primarily based on its isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes .

Cellular Effects

The effects of 3-Isocyanatothiophene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Isocyanatothiophene can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Isocyanatothiophene exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular processes, including metabolism and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isocyanatothiophene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Isocyanatothiophene can degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Isocyanatothiophene vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Isocyanatothiophene can cause toxic effects, including enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects are crucial for understanding the safety and efficacy of this compound in various applications .

Transport and Distribution

The transport and distribution of 3-Isocyanatothiophene within cells and tissues are critical for its biochemical activity. This compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. These interactions are essential for determining the cellular and tissue-specific effects of 3-Isocyanatothiophene .

Subcellular Localization

The subcellular localization of 3-Isocyanatothiophene plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Isocyanatothiophene within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Propiedades

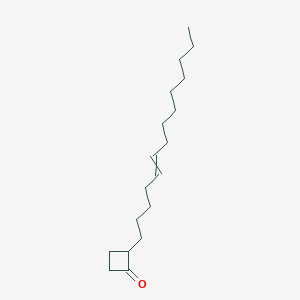

IUPAC Name |

3-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-1-2-8-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZQOWWCLBJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380030 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76536-95-3 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)